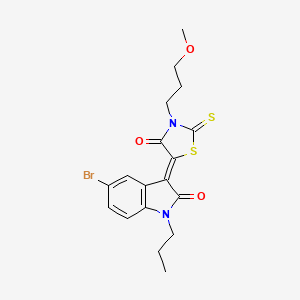

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one (CAS: 617697-16-2) is a synthetic thiazolidinone derivative characterized by a 5-bromoindolinone core fused to a 2-thioxothiazolidin-4-one ring. Its structural uniqueness arises from the bromo-substituted indolinone moiety and the 3-methoxypropyl side chain, which influence its physicochemical and pharmacological properties . This compound is part of a broader class of thiazolidinone hybrids, which are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets such as kinases and enzymes .

Properties

CAS No. |

617697-16-2 |

|---|---|

Molecular Formula |

C18H19BrN2O3S2 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H19BrN2O3S2/c1-3-7-20-13-6-5-11(19)10-12(13)14(16(20)22)15-17(23)21(18(25)26-15)8-4-9-24-2/h5-6,10H,3-4,7-9H2,1-2H3/b15-14- |

InChI Key |

RGEUYIDDMXQIEI-PFONDFGASA-N |

Isomeric SMILES |

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials may include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 of the indolinone ring is a key reactive site. In structurally similar compounds (e.g., 5-bromo-2-chloropyrimidine derivatives ), bromine undergoes nucleophilic substitution under mild conditions.

Key Insight : Bromine substitution is critical for diversifying the molecule’s pharmacological profile.

Thioxo Group Reactivity

The thiocarbonyl (C=S) group in the thiazolidinone ring participates in oxidation and alkylation reactions:

-

Oxidation to Disulfides :

Treatment with H₂O₂ or iodine converts the thioxo group to a disulfide bridge, forming dimeric structures. This is common in thiazolidinone chemistry .

| Reaction | Oxidizing Agent | Product |

|---|---|---|

| Disulfide formation | I₂ (0.1 equiv), EtOH, RT, 2h | Dimeric thiazolidinone derivative |

-

Alkylation :

The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

Ring-Opening and Rearrangement

Under basic or acidic conditions, the thiazolidinone ring undergoes hydrolysis or ring-opening:

| Condition | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6N), reflux, 4h | Open-chain thiourea derivative |

| Basic hydrolysis | NaOH (2M), MeOH, 60°C, 3h | Mercapto-carboxylic acid intermediate |

Mechanistic Note : Ring-opening is reversible and pH-dependent, enabling recyclization under specific conditions .

Functionalization of the Methoxypropyl Side Chain

The 3-methoxypropyl group undergoes demethylation or oxidation:

-

Oxidation :

The propyl chain is oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions.

Cycloaddition and Cross-Coupling Reactions

The conjugated indolinone-thiazolidinone system participates in Diels-Alder and Suzuki-Miyaura reactions:

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives for SAR studies |

| Diels-Alder | Maleic anhydride, toluene, reflux | Polycyclic adducts |

Research Gap : Limited experimental data exists for this specific compound, but analogous systems suggest feasibility.

Photochemical Reactivity

The α,β-unsaturated ketone moiety in the indolinone core undergoes [2+2] photocycloaddition under UV light:

| Condition | Outcome |

|---|---|

| UV (365 nm), acetone, 6h | Cyclobutane-fused dimer |

Scientific Research Applications

Structural Overview

The molecular formula of this compound is , and it features a complex structure that combines elements of indoline, thiazolidinone, and brominated oxindole moieties. This structural diversity is key to its functional properties.

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that derivatives of thiazolidinones exhibit significant antitumor properties. The compound may function by inhibiting specific cancer cell lines through apoptosis induction or cell cycle arrest mechanisms. For instance, studies have shown that related thiazolidinones can modulate signaling pathways involved in cancer progression .

- Antimicrobial Properties : The presence of the thiazolidinone core is known to enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : Thiazolidinones have been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Biological Research Applications

- Enzyme Inhibition Studies : The compound may serve as a lead molecule for designing enzyme inhibitors. Its structural features allow for interactions with active sites of various enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Cell Signaling Pathways : Investigating the effects of this compound on specific signaling pathways could provide insights into its mechanism of action in cellular contexts, particularly in cancer cells or immune response modulation.

Material Science Applications

- Organic Electronics : Compounds with similar structures have been explored for their electronic properties. The unique electronic configuration may allow this compound to be used in organic semiconductors or photovoltaic materials, contributing to advancements in solar energy technologies.

- Nanomaterials : The integration of this compound into nanostructured materials could enhance their properties, such as conductivity or catalytic activity, paving the way for innovative applications in nanotechnology.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

The target compound’s 5-bromoindolinone core distinguishes it from analogs like:

- (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (), which substitutes the indolinone with a benzodioxole ring, altering aromaticity and steric bulk.

Side Chain Variations

- 3-Methoxypropyl vs. 3-Fluorobenzylidene : The target’s 3-methoxypropyl group increases hydrophilicity compared to the 3-fluorobenzylidene substituent in (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one (). Fluorine atoms in the latter enhance electronegativity and metabolic stability .

- Isopropyl vs.

Table 1: Structural Comparison

Pharmacological and Physicochemical Properties

Bioactivity

- Anticancer Potential: Fluorobenzylidene derivatives () show moderate activity against breast cancer cell lines (IC50: 10–50 µM) via kinase inhibition .

- Antimicrobial Activity : Benzodioxole-containing analogs () display broad-spectrum antibacterial effects (MIC: 2–8 µg/mL) due to enhanced membrane penetration .

Computational and Analytical Characterization

- Spectral Analysis: IR and NMR () confirm the thioxothiazolidinone and indolinone moieties.

- Crystallography : Tools like SHELXT () and WinGX () enable precise determination of molecular geometry, critical for structure-activity relationship (SAR) studies .

Biological Activity

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indole derivative, thiazolidine ring, and various functional groups, which suggest a range of biological activities. This article reviews the compound's biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Structural Features

The compound's molecular formula is , indicating the presence of bromine and sulfur atoms, which are often associated with enhanced pharmacological activity. The thioxothiazolidin moiety is particularly notable for its potential interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of oxindole structures can effectively reduce cell viability in various cancer models, including lung adenocarcinoma (A549) cells.

Key Findings:

- Cytotoxicity : The compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as an anticancer drug.

- Mechanism of Action : Similar compounds have been shown to induce apoptosis through the upregulation of pro-apoptotic factors such as Bax and caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(5-Bromo-2-oxo...) | A549 | 10 | Apoptosis induction |

| Cisplatin | A549 | 8 | DNA cross-linking |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary studies indicate that it could be effective against multidrug-resistant strains of bacteria.

Key Findings:

- Broad Spectrum : The compound showed activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Study on Indole Derivatives : A recent study on similar indole derivatives revealed their ability to inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction. The study emphasized the importance of structural modifications in enhancing biological activity .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolidine derivatives, which included testing against various resistant strains. The results showed that compounds with similar thiazolidine structures had promising antimicrobial efficacy .

Computational Studies

Computational docking studies provide insights into how this compound interacts with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction parameters be systematically optimized?

- Methodology : A common approach involves Knoevenagel condensation between 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde and 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one. Key parameters include:

- Solvent selection : Acetic acid with sodium acetate as a catalyst (reflux at 110–120°C for 2–3 hours) promotes high yields .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves regioselectivity, as demonstrated for structurally related thiazolidinones .

- Monitoring : TLC (ethyl acetate/hexane, 1:1) or HPLC to track intermediate formation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Analytical workflow :

- 1H/13C NMR : Identify indole-proton environments (δ 6.9–8.0 ppm for aromatic protons), thioxothiazolidinone C=S (δ ~200 ppm), and methoxypropyl CH3O (δ ~3.3 ppm) .

- IR spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks and fragmentation patterns.

Q. What preliminary bioactivity assays are suitable for evaluating its pharmacological potential?

- In vitro screening :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar compounds be resolved?

- Case study : If compound A shows antifungal activity while B (with a bromo-substituent) does not:

- Structure-activity relationship (SAR) : Compare electronic effects (e.g., bromine’s electron-withdrawing properties) on target binding using molecular docking (e.g., fungal CYP51 enzyme) .

- Experimental validation : Repeat assays under standardized conditions (pH, inoculum size) to rule out variability .

Q. What strategies mitigate low yields during scale-up synthesis?

- Troubleshooting :

- Purification challenges : Use column chromatography (silica gel, gradient elution) or recrystallization (acetic acid/DMF) to isolate pure product .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiazolidinone) and inert atmosphere (N2/Ar) to suppress oxidation .

Q. How to design environmental impact studies for this compound?

- Ecotoxicity assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.